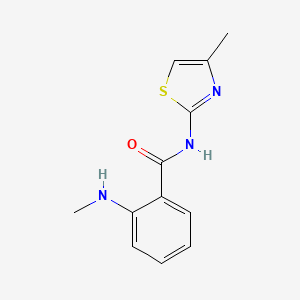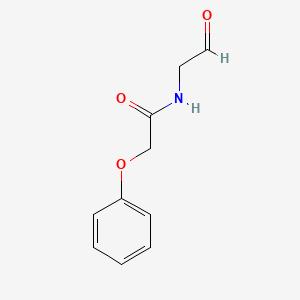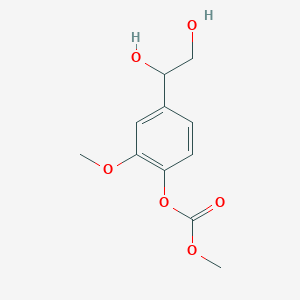![molecular formula C16H20O2 B12529056 1,3-Bis[(but-3-en-1-yl)oxy]-5-ethenylbenzene CAS No. 668420-47-1](/img/structure/B12529056.png)
1,3-Bis[(but-3-en-1-yl)oxy]-5-ethenylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[(but-3-en-1-yl)oxy]-5-ethenylbenzene is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(but-3-en-1-yl)oxy]-5-ethenylbenzene typically involves the reaction of 1,3-dihydroxy-5-ethenylbenzene with but-3-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkages .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and minimizing human error.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(but-3-en-1-yl)oxy]-5-ethenylbenzene can undergo various types of chemical reactions, including:
Oxidation: The double bonds in the but-3-en-1-yl groups can be oxidized to form epoxides or diols.
Reduction: The double bonds can also be reduced to form saturated alkyl groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated alkyl groups.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1,3-Bis[(but-3-en-1-yl)oxy]-5-ethenylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,3-Bis[(but-3-en-1-yl)oxy]-5-ethenylbenzene is not well-studied. its reactivity can be attributed to the presence of multiple functional groups that can participate in various chemical reactions. The double bonds in the but-3-en-1-yl groups and the aromatic ring provide sites for electrophilic and nucleophilic attacks, making it a versatile compound in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis[(3-methyl-2-buten-1-yl)oxy]-2-propanol: Similar in structure but with different substituents on the aromatic ring.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains similar functional groups but with a different core structure.
Uniqueness
1,3-Bis[(but-3-en-1-yl)oxy]-5-ethenylbenzene is unique due to its combination of but-3-en-1-yl groups and an ethenyl-substituted aromatic ring. This unique structure provides a balance of reactivity and stability, making it suitable for various applications in organic synthesis and materials science .
Properties
CAS No. |
668420-47-1 |
|---|---|
Molecular Formula |
C16H20O2 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
1,3-bis(but-3-enoxy)-5-ethenylbenzene |
InChI |
InChI=1S/C16H20O2/c1-4-7-9-17-15-11-14(6-3)12-16(13-15)18-10-8-5-2/h4-6,11-13H,1-3,7-10H2 |
InChI Key |
KELPOHMEWDFHDY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCOC1=CC(=CC(=C1)C=C)OCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


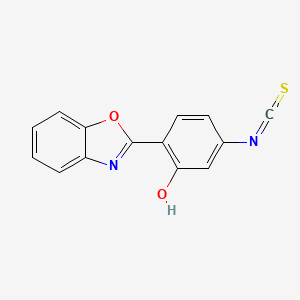
![4-[5-(2H-1,3-Benzodioxol-5-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12528978.png)
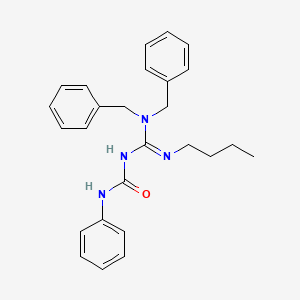
![2-Piperidinethione, 1-[(1R)-2-hydroxy-1-phenylethyl]-6-methyl-, (6S)-](/img/structure/B12528999.png)
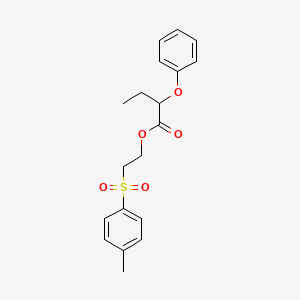
![{1-Benzyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazol-3-yl}methanol](/img/structure/B12529007.png)
![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-methionine](/img/structure/B12529011.png)

![3-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde](/img/structure/B12529031.png)
![[1,1'-Biphenyl]-4-amine, N,N-dimethyl-2'-nitro-](/img/structure/B12529035.png)
![2-[4-(Benzyloxy)-2,2,3,3-tetrafluorobutoxy]ethan-1-ol](/img/structure/B12529043.png)
